molecular formula C14H22O B13811273 3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one CAS No. 67801-31-4

3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one

Cat. No.: B13811273
CAS No.: 67801-31-4
M. Wt: 206.32 g/mol
InChI Key: UBAUJRANUAYEKE-DHZHZOJOSA-N
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Description

3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one is a chemical compound known for its unique structure and properties. It is often used in various industrial applications, particularly in the fragrance industry, due to its distinctive scent profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one typically involves multiple steps, starting from readily available precursors. The process may include:

    Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone.

    Dehydration: The β-hydroxy ketone undergoes dehydration to form an α,β-unsaturated ketone.

    Cyclization: The final step involves cyclization to form the cyclohexene ring.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one has several scientific research applications:

    Chemistry: It is used as a model compound in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.

    Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.

    Industry: It is widely used in the fragrance industry due to its unique scent profile.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. Detailed studies are conducted to elucidate these mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-ol: A similar compound with an alcohol functional group.

    3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-al: A related compound with an aldehyde functional group.

Uniqueness

3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Its unique scent profile makes it particularly valuable in the fragrance industry.

Properties

CAS No.

67801-31-4

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(E)-3-methyl-4-(3,5,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one

InChI

InChI=1S/C14H22O/c1-9-6-10(2)12(4)14(7-9)8-11(3)13(5)15/h6,8,10,12,14H,7H2,1-5H3/b11-8+

InChI Key

UBAUJRANUAYEKE-DHZHZOJOSA-N

Isomeric SMILES

CC1C=C(CC(C1C)/C=C(\C)/C(=O)C)C

Canonical SMILES

CC1C=C(CC(C1C)C=C(C)C(=O)C)C

Origin of Product

United States

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